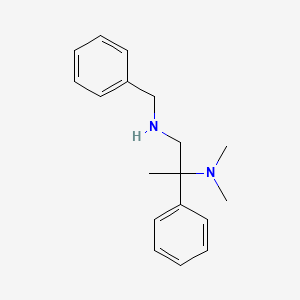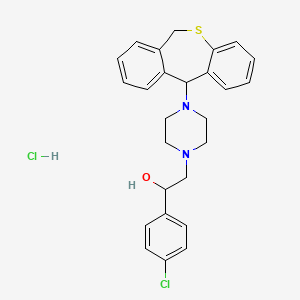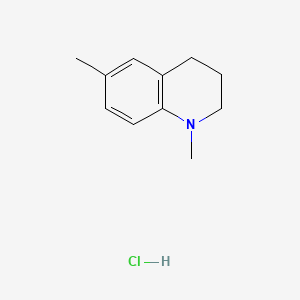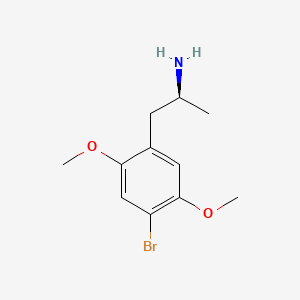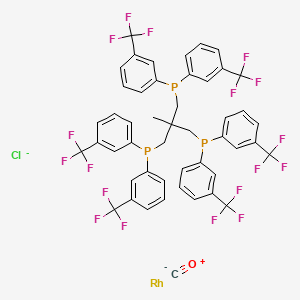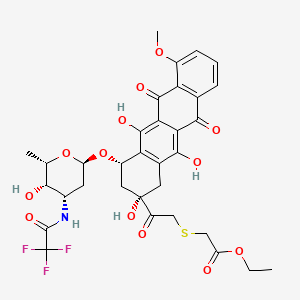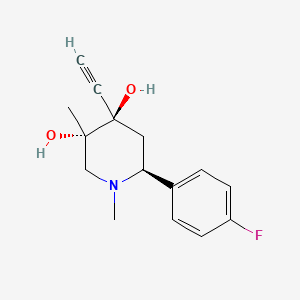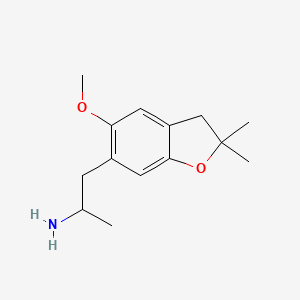
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrrolidine ring, a methoxy group, and a sulfonamide group, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the benzamide moiety under suitable reaction conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with specific biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular signaling, neurotransmission, and overall physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-methoxybenzamide
- N-((1-Ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide
- N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide
Uniqueness
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their activity and applications.
Propriétés
Numéro CAS |
90763-19-2 |
|---|---|
Formule moléculaire |
C18H29N3O4S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methyl-5-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-6-21-9-7-8-14(21)12-19-18(22)15-11-16(20(3)26(5,23)24)13(2)10-17(15)25-4/h10-11,14H,6-9,12H2,1-5H3,(H,19,22) |
Clé InChI |
OKHQBTWRWFIGSQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



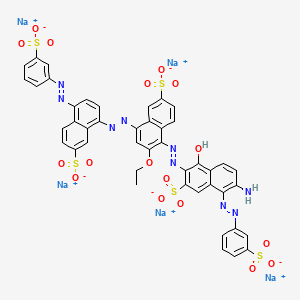

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
